molecular formula C18H24N6O2SSi B12409948 PKR activator 4

PKR activator 4

Katalognummer: B12409948
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: OJINPWVFOQGLEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PKR activator 4 is a potent activator of pyruvate kinase R (PKR), an enzyme that plays a crucial role in cellular metabolism and stress response. This compound has shown significant potential in the research of blood disorders, particularly in improving red blood cell survival and hemoglobin levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PKR activator 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and efficacy .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in specialized reactors, followed by purification and quality control measures. The compound is typically stored at -20°C to maintain its stability and potency .

Analyse Chemischer Reaktionen

Types of Reactions

PKR activator 4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to reduced forms with different properties.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products

Wissenschaftliche Forschungsanwendungen

PKR activator 4 has a wide range of scientific research applications, including:

Wirkmechanismus

PKR activator 4 exerts its effects by activating pyruvate kinase R (PKR), an enzyme involved in glycolysis and cellular stress response. The activation of PKR leads to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis and induces cellular stress responses. This mechanism is crucial for the compound’s role in improving red blood cell survival and hemoglobin levels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to PKR activator 4 include other pyruvate kinase activators, such as:

Uniqueness

This compound stands out due to its high potency and efficacy in activating PKR, making it a valuable tool in scientific research and potential therapeutic applications. Its unique chemical structure and properties differentiate it from other similar compounds, providing distinct advantages in various research and medical contexts .

Eigenschaften

Molekularformel

C18H24N6O2SSi

Molekulargewicht

416.6 g/mol

IUPAC-Name

7-methyl-4-[[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methyl]-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

InChI

InChI=1S/C18H24N6O2SSi/c1-23-15-13(10-19-21-18(15)25)16-17(23)20-14(27-16)9-12-5-6-24(22-12)11-26-7-8-28(2,3)4/h5-6,10H,7-9,11H2,1-4H3,(H,21,25)

InChI-Schlüssel

OJINPWVFOQGLEV-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=NNC2=O)C3=C1N=C(S3)CC4=NN(C=C4)COCC[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.